An In-depth Technical Guide to 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol Hydrochloride: Properties, Synthesis, and Applications
Introduction
The 2-amino-1-phenylethanol scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds, including adrenergic receptor agonists and antagonists. The introduction of a trifluoromethyl group onto the phenyl ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical overview of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride, a compound of interest for researchers in drug discovery and development. Due to the limited availability of specific experimental data for this exact molecule in peer-reviewed literature, this guide will leverage data from closely related analogs and established principles of organic chemistry and medicinal chemistry to provide a robust and practical resource. The insights provided are intended to guide researchers in the synthesis, characterization, and potential application of this and similar compounds.
PART 1: Physicochemical and Spectroscopic Properties
The physicochemical properties of a drug candidate are critical to its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for the title compound is scarce, we can infer its likely properties based on its structure and data from analogous compounds.
Predicted Physicochemical Properties
The properties in the table below are estimated based on the structure of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol and general principles of physical organic chemistry. These values should be considered as a starting point for experimental determination.
| Property | Predicted Value | Rationale and Comparative Insights |
| Molecular Formula | C9H11ClF3NO | Based on the structure of the hydrochloride salt. The free base is C9H10F3NO. |
| Molecular Weight | 257.64 g/mol | Calculated for the hydrochloride salt. The free base has a molecular weight of 221.18 g/mol . |
| pKa (Amine) | ~8.5 - 9.5 | The electron-withdrawing trifluoromethyl group at the ortho position will decrease the basicity of the amino group compared to the unsubstituted 2-amino-1-phenylethanol. |
| logP | ~1.5 - 2.5 | The trifluoromethyl group significantly increases lipophilicity compared to the parent phenylethanolamine. The exact value will be pH-dependent due to the ionizable amino group. |
| Melting Point (°C) | 150 - 170 | Expected to be a crystalline solid with a relatively high melting point, typical for hydrochloride salts of small molecules. For comparison, norphenylephrine hydrochloride has a melting point of 162-164 °C. |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol). | The hydrochloride salt form is expected to confer aqueous solubility. The free base is likely to be more soluble in less polar organic solvents. |
Spectroscopic Characterization
Detailed spectroscopic analysis is essential for unequivocal structure confirmation and purity assessment. Below are the expected spectral characteristics for 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol.
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1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, and the methylene protons adjacent to the amino group. The coupling patterns of the aromatic protons will be complex due to the ortho-substitution. The protons of the amino and hydroxyl groups will likely appear as broad singlets and their chemical shifts will be dependent on the solvent and concentration.
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13C NMR: The carbon NMR will show distinct signals for the trifluoromethyl carbon (as a quartet due to C-F coupling), the aromatic carbons, and the two aliphatic carbons of the ethanolamine side chain.
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19F NMR: A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
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IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the O-H and N-H stretching vibrations (around 3300-3400 cm-1), C-H stretching of the aromatic and aliphatic groups, and strong C-F stretching bands (typically in the 1000-1350 cm-1 region).
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Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak for the molecular ion of the free base [M+H]+.
PART 2: Synthesis and Purification
A reliable synthetic route is paramount for obtaining high-purity material for biological testing and further development. A common and effective method for the synthesis of 2-amino-1-phenylethanol derivatives is the reduction of an α-aminoketone precursor.
Proposed Synthetic Workflow
The following diagram outlines a plausible synthetic route starting from 2'-(trifluoromethyl)acetophenone.
Caption: Proposed synthetic workflow for 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride.
Detailed Experimental Protocol (Hypothetical)
This protocol is a general guideline and may require optimization. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 2-Bromo-1-(2-(trifluoromethyl)phenyl)ethan-1-one
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Dissolve 2'-(trifluoromethyl)acetophenone (1.0 eq) in a suitable solvent such as methanol or acetic acid.
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Add bromine (1.0-1.1 eq) dropwise at room temperature. The reaction progress can be monitored by TLC or GC-MS.
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After the reaction is complete, quench with a solution of sodium thiosulfate.
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Extract the product with a suitable organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Step 2: Synthesis of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethan-1-one
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Dissolve the α-bromoketone from the previous step in a polar aprotic solvent like THF or acetonitrile.
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Add an excess of an ammonia source, such as a solution of ammonia in methanol or hexamethylenetetramine followed by acidic hydrolysis (Delepine reaction).
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Stir the reaction at room temperature until completion (monitored by TLC).
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Work up the reaction by removing the solvent and partitioning the residue between an organic solvent and water.
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Isolate and purify the aminoketone, which may be handled as its hydrochloride salt to improve stability.
Step 3: Reduction to 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol
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Dissolve the aminoketone in a protic solvent like methanol or ethanol.
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Cool the solution in an ice bath and add a reducing agent such as sodium borohydride (NaBH4) portion-wise.
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Allow the reaction to warm to room temperature and stir until the starting material is consumed.
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Quench the reaction carefully with water or dilute acid.
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Extract the product into an organic solvent, dry, and concentrate to yield the free base of the amino alcohol.
Step 4: Formation of the Hydrochloride Salt
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Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
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Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until precipitation is complete.
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Collect the solid precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride.
PART 3: Chemical Reactivity and Potential Applications in Drug Discovery
The presence of the amino and hydroxyl groups, along with the trifluoromethyl-substituted phenyl ring, defines the chemical reactivity and potential biological activity of this molecule.
Reactivity Profile
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N-Acylation/Alkylation: The primary amine is nucleophilic and can be readily acylated with acyl chlorides or anhydrides, or alkylated with alkyl halides to generate a library of derivatives for structure-activity relationship (SAR) studies.
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O-Alkylation/Esterification: The secondary alcohol can be alkylated or esterified, although it is less reactive than the amine.
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Oxidation: The secondary alcohol can be oxidized back to the ketone using mild oxidizing agents.
Potential Applications in Drug Discovery
The trifluoromethyl group is a bioisostere of a methyl group but with vastly different electronic properties. It is highly electron-withdrawing and increases the lipophilicity of the molecule, which can enhance membrane permeability and metabolic stability.
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Adrenergic Receptor Modulation: The core phenylethanolamine structure is a classic pharmacophore for adrenergic receptor ligands. The 2-(trifluoromethyl)phenyl moiety could confer unique selectivity or potency for specific adrenergic receptor subtypes.
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Enzyme Inhibition: Fluorinated compounds are of great interest as enzyme inhibitors.[1] The title compound could be explored as an inhibitor for enzymes where a phenylethanolamine scaffold is known to bind.
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CNS-active Agents: The increased lipophilicity imparted by the CF3 group may enhance the ability of the compound to cross the blood-brain barrier, making it a candidate for CNS-targeted therapies.
The incorporation of fluorine in drug design is a well-established strategy to improve the metabolic stability and binding affinity of drug candidates.[1]
PART 4: Handling, Safety, and Analytical Methods
Safety and Handling
While specific toxicity data for 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride is not available, compounds with similar structures are known to be irritants. For instance, 2-amino-2-(3-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride is classified as causing skin and eye irritation, and may cause respiratory irritation.[2] Therefore, it is prudent to handle this compound with care.
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes.[3] Use in a well-ventilated area.
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Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
Analytical Quality Control
To ensure the quality and purity of the synthesized compound, the following analytical methods are recommended.
| Analytical Method | Purpose | Typical Conditions |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).Mobile Phase: Gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).Flow Rate: 1.0 mL/min.Detection: UV at 254 nm. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification of impurities. | 1H, 13C, and 19F NMR in a suitable deuterated solvent (e.g., D2O, DMSO-d6). |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | High-resolution mass spectrometry (HRMS) for accurate mass determination. |
| Melting Point Analysis | Assessment of purity. | A sharp melting point range is indicative of high purity. |
Conclusion
2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride is a promising building block for medicinal chemistry research, combining the privileged phenylethanolamine scaffold with the modulating effects of an ortho-trifluoromethyl group. While detailed experimental data for this specific molecule is limited, this guide provides a comprehensive framework for its synthesis, characterization, and potential applications based on established chemical principles and data from closely related analogs. The proposed synthetic route and analytical methods offer a practical starting point for researchers. Further investigation into the biological activity of this compound and its derivatives is warranted to explore its full therapeutic potential.
References
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PubChem. 2-Amino-2-(3-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride. [Link]
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Carl Roth. Safety Data Sheet: 2-Phenylethanol. [Link]
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Meanwell, N. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]
